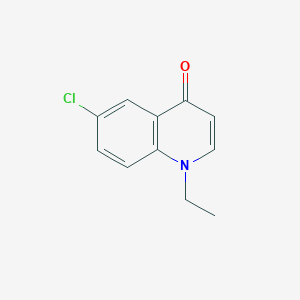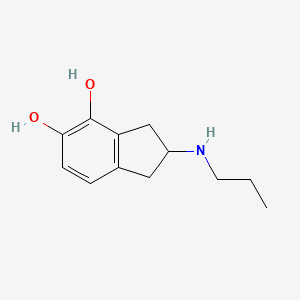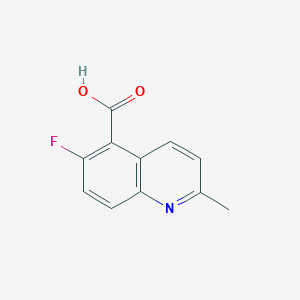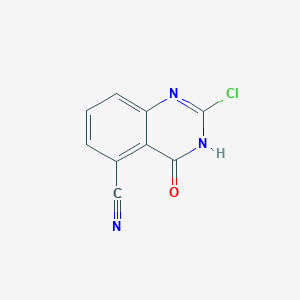
6-Chloro-2,4,8-trimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-2,4,8-trimetilquinolina es un compuesto aromático heterocíclico con la fórmula molecular C₁₂H₁₂ClN. Es un derivado de la quinolina, caracterizado por la presencia de cloro y tres grupos metilo en las posiciones 2, 4 y 8 del anillo de quinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Cloro-2,4,8-trimetilquinolina típicamente implica la cloración de 2,4,8-trimetilquinolina. Un método común es la reacción de 2,4,8-trimetilquinolina con un agente clorante como pentacloruro de fósforo (PCl₅) o cloruro de tionilo (SOCl₂) en condiciones de reflujo. La reacción procede de la siguiente manera:
[ \text{C}{12}\text{H}{13}\text{N} + \text{PCl}5 \rightarrow \text{C}{12}\text{H}_{12}\text{ClN} + \text{POCl}_3 + \text{HCl} ]
Métodos de producción industrial
La producción industrial de 6-Cloro-2,4,8-trimetilquinolina puede implicar reacciones de cloración similares pero a mayor escala, utilizando reactores de flujo continuo para garantizar una producción eficiente y constante. La elección del agente clorante y las condiciones de reacción se pueden optimizar para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Cloro-2,4,8-trimetilquinolina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados de dihidroquinolina.
Sustitución: El átomo de cloro se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar para reemplazar el átomo de cloro.
Principales productos formados
Oxidación: N-óxidos de quinolina.
Reducción: Derivados de dihidroquinolina.
Sustitución: Varias quinolinas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
6-Cloro-2,4,8-trimetilquinolina tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-2,4,8-trimetilquinolina depende de su aplicación específica. En sistemas biológicos, puede interactuar con dianas moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Las dianas moleculares y vías exactas involucradas son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
4-Cloro-2,6,8-trimetilquinolina: Similar en estructura pero con el átomo de cloro en la posición 4.
2,4,6-Trimetilquinolina: Carece del átomo de cloro pero tiene grupos metilo en las posiciones 2, 4 y 6.
Unicidad
6-Cloro-2,4,8-trimetilquinolina es única debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia del átomo de cloro en la posición 6 y los grupos metilo en las posiciones 2, 4 y 8 pueden conducir a propiedades distintas en comparación con otros derivados de quinolina.
Propiedades
Fórmula molecular |
C12H12ClN |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
6-chloro-2,4,8-trimethylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3 |
Clave InChI |
AABJSTQZONZCLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=C(C=C2C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-(Benzyloxy)-2-azaspiro[3.3]heptane](/img/structure/B11894341.png)





